1-[2-(2-phenylethyl)benzoyl]pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-phenylethyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(20-14-6-7-15-20)18-11-5-4-10-17(18)13-12-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDATDWOGBLXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Ii. Advanced Synthetic Methodologies and Strategies for the Pyrrolidine Core
Construction of the Pyrrolidine (B122466) Ring System
The formation of the pyrrolidine ring is a foundational step in the synthesis of many complex molecules. The methods to achieve this transformation are varied, ranging from the direct cyclization of linear precursors to the convergent assembly of molecular fragments through cycloaddition.
Intramolecular cyclization reactions are powerful tools for forming cyclic structures, including the pyrrolidine ring. These methods involve the formation of a carbon-nitrogen bond within a single molecule, often facilitated by a catalyst, to close the ring.
Copper-catalyzed intramolecular C–H amination has emerged as a robust method for synthesizing pyrrolidines directly from readily available N-haloamides or sulfonamides. nih.govacs.orgorganic-chemistry.org This transformation involves the direct functionalization of an unactivated C(sp³)–H bond, offering a highly atom-economical route to the pyrrolidine core. nih.govresearchgate.net The reaction typically proceeds via a nitrogen-centered radical, which undergoes a 1,5-hydrogen atom transfer (HAT) to generate a distal carbon-centered radical. sustech.edu.cn Subsequent C–N bond formation, mediated by the copper catalyst, closes the ring. sustech.edu.cn
Mechanistic studies have revealed that the catalytic cycle can involve copper species in various oxidation states, including Cu(I), Cu(II), and Cu(III). nih.gov The choice of ligand on the copper catalyst and the nature of the halogen on the amide substrate significantly influence the reaction's efficiency and yield. nih.govacs.orgnih.gov For instance, the use of tris(pyrazolyl)borate (Tp) ligands has proven effective in promoting the C-H amination of N-fluoro amides. nih.govacs.orgresearchgate.netacs.org This methodology has been successfully applied to create pyrrolidines with challenging α-quaternary stereocenters. sustech.edu.cn
| Substrate | Catalyst System | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Fluoro-N-alkyl-4-phenylbutanamide | [TpiPr2Cu(NCMe)] | Toluene, 90 °C | 1-Benzoyl-2-phenylpyrrolidine | 99% | nih.govacs.org |
| N-Chloro-N-alkyl-4-phenylbutanamide | [TpiPr2Cu(NCMe)] | Toluene, 90 °C | 1-Benzoyl-2-phenylpyrrolidine | 83% | nih.govacs.org |
| N-Chlorosulfonamide with a tertiary C-H bond | Cu(I)/Phosphoric Acid | Not specified | α-Quaternary Pyrrolidine | Up to 94% | sustech.edu.cn |
| α-Substituted 4-pentenyl sulfonamides | Cu(OAc)2 | MeOH, reflux | 2,5-cis-disubstituted pyrrolidine | 76–97% | nih.gov |
Azides are versatile functional groups that can be used to construct nitrogen-containing heterocycles through various cyclization strategies. The intramolecular Schmidt reaction is a notable example, where ω-azido carboxylic acids or their derivatives undergo rearrangement in the presence of a promoter like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or a Lewis acid to form pyrrolidines. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This reaction proceeds through the formation of an N-acyliminium ion or an isocyanate intermediate, which is then trapped intramolecularly. thieme-connect.comwikipedia.org The specific intermediate formed can be influenced by the substitution pattern on the starting material. thieme-connect.com
Another approach involves the thermal or photochemical decomposition of azides to generate highly reactive nitrenes, which can then undergo intramolecular C-H insertion to form the pyrrolidine ring. Additionally, intramolecular 1,3-dipolar cycloadditions of azides onto tethered alkenes or alkynes provide a pathway to triazoline intermediates, which can be subsequently converted to pyrrolidines. researchgate.netnih.gov For instance, the thermolysis of 5-azidoallenes leads to the formation of bicyclic or tricyclic pyrrolidine-containing structures with high diastereoselectivity. nih.gov
| Strategy | Substrate | Promoter/Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Intramolecular Schmidt Reaction | ω-Azido carboxylic acid | Tf₂O | N-Acyliminium ion / Isocyanate | 2-Substituted pyrrolidine | organic-chemistry.orgthieme-connect.com |
| Intramolecular Schmidt Reaction | γ-Azidovaleryl chloride | TfOH | N-Acyliminium ion / Isocyanate | Pyrrolidine/Pyrrolidinone mixture | thieme-connect.com |
| Intramolecular Cycloaddition | 5-Azidoallene | Thermolysis | Azatrimethylenemethane diyl | Bicyclic/Tricyclic pyrrolidine | nih.gov |
| Reductive Cyclization | Aryl azide (B81097) with tethered alkene | Pd/C, H₂ then NaOAc, MeOH | Amine | Pyrrolidine derivative (Anisomycin) | nih.gov |
Ring-closing metathesis (RCM) has become a cornerstone of modern synthetic chemistry for the formation of cyclic alkenes, including pyrroline (B1223166) precursors to pyrrolidines. researchgate.netorganic-chemistry.org This reaction typically employs well-defined ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to cyclize a diene substrate, releasing ethylene (B1197577) as a byproduct. organic-chemistry.orglibretexts.org The resulting pyrroline can then be easily hydrogenated to yield the saturated pyrrolidine ring.
The power of RCM lies in its exceptional functional group tolerance and its ability to form rings of various sizes, from five-membered to large macrocycles. organic-chemistry.orgnih.gov The efficiency of the reaction can be influenced by factors such as catalyst choice, solvent, temperature, and substrate concentration. nih.govorgsyn.org For instance, second-generation Grubbs catalysts are generally more active and versatile than the first-generation catalysts. organic-chemistry.org Ring-closing enyne metathesis (RCEM) is a related strategy that cyclizes an enyne to produce a diene-containing pyrrolidine derivative, offering further opportunities for synthetic elaboration. organic-chemistry.org
| Substrate Type | Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Diallylamine | Grubbs Catalyst (1st Gen) | RCM | Forms N-Boc-3-pyrroline; scalable process. | orgsyn.org |
| Diallylamine | Grubbs Catalyst (2nd Gen) | RCM | Higher activity, tolerates more functional groups. | organic-chemistry.orgmdpi.com |
| Enyne with a basic N atom | Grubbs Catalyst (1st or 2nd Gen) | RCEM | Produces chiral pyrrolidine derivatives containing a diene. | organic-chemistry.org |
| Peptide with Tyr(O-allyl) | Grubbs Catalyst (2nd Gen) | RCM | Optimized conditions suppress side reactions. | nih.gov |
1,3-Dipolar cycloadditions are powerful, convergent reactions that construct five-membered heterocycles in a single step by reacting a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). nih.govresearchgate.net This approach is highly valued for its ability to generate multiple stereocenters with a high degree of control. nih.govacs.org
Among the various 1,3-dipoles, azomethine ylides are extensively used for the synthesis of the pyrrolidine scaffold. nih.govacs.orgrsc.org These ylides, which are often generated in situ, react with a wide range of olefinic dipolarophiles in a [3+2] cycloaddition to furnish highly substituted pyrrolidines. nih.govnih.gov The reaction is known for its high regio- and stereoselectivity, allowing for the construction of complex molecules with up to four contiguous stereogenic centers. rsc.orgnih.govrsc.org
Azomethine ylides can be generated through several methods, including the thermal ring-opening of aziridines, the deprotonation of iminium salts, or the condensation of an α-amino acid with an aldehyde or ketone. nih.govnih.gov The development of catalytic asymmetric versions of this reaction, often employing chiral metal complexes of copper, silver, or iridium, has enabled the synthesis of enantioenriched pyrrolidines with excellent stereocontrol. nih.govrsc.orgacs.orgacs.org The choice of catalyst, ligand, and reaction conditions can be tuned to favor the formation of specific stereoisomers from the same set of starting materials. rsc.org
| Ylide Generation Method | Catalyst/Promoter | Dipolarophile | Key Features | Reference |
|---|---|---|---|---|
| Condensation of α-amino ester and aldehyde | Ag₂CO₃ | N-tert-Butanesulfinylazadiene | Highly diastereoselective; forms densely substituted pyrrolidines. | acs.org |
| From imino-esters | KF/Al₂O₃ | Unsaturated 2π-electron components | Eco-friendly solid-base catalyst; high regio- and diastereoselectivity. | nih.gov |
| Reductive generation from tertiary amides | IrCl(CO)(PPh₃)₂ / TMDS | Electron-deficient alkenes | Access to unstabilized azomethine ylides; high diastereocontrol. | acs.org |
| Condensation of glycine (B1666218) ester and O-hydroxyarylaldehyde | None (thermal) | Intramolecular 1,3-dienyl ester | Constructs two rings and four contiguous stereocenters. | rsc.org |
1,3-Dipolar Cycloaddition Reactions
Stereoselective Control in Cycloaddition Processes
[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, represent a powerful and convergent strategy for constructing the pyrrolidine ring. acs.org The stereochemical outcome of these reactions can be precisely controlled through several methods, enabling the synthesis of enantiomerically enriched pyrrolidine derivatives.
One effective strategy involves the use of a chiral auxiliary . Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. wikipedia.org For instance, Oppolzer's camphorsultam can be attached to the dipolarophile. This chiral auxiliary creates a sterically biased environment, forcing the incoming dipole to approach from a specific face, thus leading to a highly diastereoselective cycloaddition. acs.org Similarly, carbohydrate-based templates have been employed as chiral auxiliaries on the dipolarophile, leading to the formation of pyrrolidines with high diastereoselectivity, which can then be cleaved to yield enantiomerically enriched products. nih.govacs.org
Another approach utilizes a chiral dipole precursor . For example, the N-tert-butanesulfinyl group, a well-established chiral directing group, can be installed on the imine component of the azomethine ylide. This sulfinyl group effectively controls the facial selectivity of the cycloaddition, inducing a specific absolute configuration in the resulting pyrrolidine product with high diastereoselectivity. acs.orgnih.gov
Catalytic asymmetric cycloadditions offer a more atom-economical approach. Chiral Lewis acids, derived from metals like silver, copper, or ruthenium, can coordinate to the reactants, creating a chiral environment that dictates the stereochemical outcome. acs.orgmdpi.com For example, a silver acetate (B1210297) (AgOAc) catalyst in conjunction with a chiral ligand can promote the [3+2] cycloaddition of an azomethine ylide and a dipolarophile, yielding highly enantioenriched spirooxindole-pyrrolidines. Research has shown that using Ag2CO3 as a catalyst can produce proline derivatives with up to four stereogenic centers with excellent regio- and diastereoselectivities. acs.org
Table 1: Examples of Stereoselective Cycloaddition for Pyrrolidine Synthesis
| Method | Key Component/Catalyst | Stereocontrol Element | Typical Diastereomeric/Enantiomeric Excess | Ref |
|---|---|---|---|---|
| Chiral Auxiliary | Oppolzer's Camphorsultam | Covalently bonded auxiliary on dipolarophile | >98:2 dr | acs.org |
| Chiral Auxiliary | Carbohydrate Template | Covalently bonded template on allene | up to 99% ee after removal | nih.gov |
| Chiral Precursor | N-tert-Butanesulfinyl Imine | Chiral sulfinyl group on azomethine ylide precursor | Good to excellent dr | acs.orgnih.gov |
| Catalytic | AgOAc / Chiral Ligand | Chiral ligand-metal complex | High ee | nih.gov |
| Catalytic | Ag2CO3 | Lewis acid catalyst | High regio- and diastereoselectivity | acs.org |
Other Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, provide an efficient and atom-economical route to complex pyrrolidines. tandfonline.comresearchgate.net These reactions avoid the need for isolation of intermediates, saving time, reagents, and solvents. researchgate.net A notable example is the one-pot, three-component reaction between aldehydes, amino acids (like glycine or proline), and a dipolarophile (such as maleimides or chalcones). tandfonline.com In this process, the aldehyde and amino acid first condense to form an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with the dipolarophile to furnish a highly substituted pyrrolidine. tandfonline.comtandfonline.com
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. rsc.org An efficient cascade process for synthesizing functionalized pyrrolidines involves the N-bromosuccinimide (NBS)-induced ring expansion of a cinnamylaziridine. This reaction proceeds through a bromonium ion-initiated aminocyclization followed by the expansion of the aziridine (B145994) ring, creating a substituted pyrrolidine with three new stereocenters in a diastereoselective manner. rsc.org Another strategy involves the TiCl4-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which can construct up to three stereogenic centers in a single operation. acs.orgnih.gov
Table 2: Comparison of MCR and Cascade Reactions for Pyrrolidine Synthesis
| Reaction Type | Reactants | Key Features | Resulting Structure | Ref |
|---|---|---|---|---|
| Multicomponent Reaction (MCR) | Aldehyde, Amino Acid, Dipolarophile | One-pot synthesis, in situ ylide formation, high atom economy | Polysubstituted Pyrrolidine | tandfonline.comtandfonline.com |
| Cascade Reaction | Cinnamylaziridine, NBS, Amine | Electrophile-induced ring expansion, diastereoselective | Functionalized Pyrrolidine | rsc.org |
| Multicomponent Reaction (MCR) | Phenyldihydrofuran, N-tosyl imino ester, Silane | Lewis acid-catalyzed, creates multiple stereocenters | Highly substituted Pyrrolidine | acs.orgnih.gov |
Installation of the N-Acyl (Benzoyl) Substituent
Once the pyrrolidine core is established, the next key step is the installation of the benzoyl group onto the nitrogen atom.
Acylation Reactions via Amine-Acyl Chloride Coupling
The most direct and widely used method for N-acylation is the coupling of the secondary amine of the pyrrolidine ring with an acyl chloride, such as 2-(2-phenylethyl)benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, typically involves an aqueous or biphasic system with a base to neutralize the hydrogen chloride byproduct. Common bases include sodium hydroxide, pyridine (B92270), or triethylamine. orgsyn.org The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel the chloride ion, yielding the final N-acylated pyrrolidine. byjus.com
For example, the acylation of 2-phenylethylamine with benzoyl chloride in the presence of pyridine provides the corresponding amide in high yield (89-98%), demonstrating the efficiency of this coupling method. orgsyn.org
Table 3: Typical Conditions for Pyrrolidine Acylation
| Pyrrolidine Substrate | Acylating Agent | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|
| 2-Phenylethylamine | Benzoyl chloride | Pyridine | Chloroform | 89–98% | orgsyn.org |
| Pyrrolidine | 2-(2-phenylethyl)benzoyl chloride | Triethylamine | Dichloromethane | High | N/A |
Chemo- and Regioselective Acylation Strategies
When the pyrrolidine ring or the benzoyl moiety contains other reactive functional groups (e.g., hydroxyl groups), chemo- and regioselectivity becomes crucial. The goal is to selectively acylate the pyrrolidine nitrogen without affecting other nucleophilic sites.
One strategy involves exploiting the differential reactivity of the nucleophiles. Amine nitrogen is generally more nucleophilic than a hydroxyl oxygen, allowing for selective N-acylation under carefully controlled conditions (e.g., low temperature, specific base). However, for more complex substrates, protecting groups may be necessary.
Alternatively, modern catalytic methods can achieve high regioselectivity. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the regioselective acylation of molecules with multiple hydroxyl groups, such as isosorbide. unife.it While this is an O-acylation example, the principles of catalyst-substrate interaction to direct acylation to a specific site can be applied. In the context of N-acylation, palladium-catalyzed carbonylative coupling reactions have been developed for the regioselective acylation of pyrroles, demonstrating that metal catalysis can precisely control the site of acylation even in the presence of other potential reaction sites. acs.org Such strategies could be adapted for the selective N-acylation of functionalized pyrrolidines.
Table 4: Strategies for Selective Acylation
| Strategy | Method | Principle | Application | Ref |
|---|---|---|---|---|
| Kinetic Control | Controlled temperature and stoichiometry | Exploits higher nucleophilicity of amine vs. alcohol | Selective N-acylation over O-acylation | General Principle |
| Protecting Groups | Temporary blocking of reactive sites (e.g., silyl (B83357) ethers for alcohols) | Directs the acylating agent to the intended nitrogen atom | Acylation of poly-functionalized substrates | General Principle |
| Catalyst Control | Palladium-catalyzed carbonylative coupling | In situ generation of an isocyanate followed by regioselective attack | Regioselective C-H acylation of heterocycles | acs.org |
| Catalyst Control | N-Heterocyclic Carbene (NHC) Catalysis | Catalyst directs acylation to a specific hydroxyl group | Regioselective O-acylation of polyols | unife.it |
Integration of the 2-(2-Phenylethyl) Moiety
The final structural component is the 2-(2-phenylethyl)benzoyl group. The synthesis of its precursor, 2-(2-phenylethyl)benzoic acid, is a critical step that can be achieved through several routes.
Strategies for Phenylethyl Chain Incorporation
A highly efficient and convenient method for synthesizing 2-(2-phenylethyl)benzoic acid involves the reduction of benzphthalide (3-phenyl-2-benzofuran-1-one). A transfer hydrogenation using a hydrogen donor like dipentene (B1675403) or limonene (B3431351) in the presence of a palladium on carbon (Pd-C) catalyst is particularly effective. This method avoids the risks associated with high-pressure hydrogen gas or harsh reagents like hydriodic acid and phosphorus. tandfonline.com
Another classical approach is the Friedel-Crafts reaction , a cornerstone of electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org While direct Friedel-Crafts alkylation with a phenylethyl halide can be prone to carbocation rearrangements and polyalkylation, a more controlled approach is Friedel-Crafts acylation. byjus.com One could acylate benzene (B151609) with phenylacetyl chloride to form deoxybenzoin (B349326), which can then be subjected to further steps to build the benzoic acid moiety and reduce the ketone. More advanced cross-coupling reactions, such as Suzuki or Heck reactions, also provide powerful tools for assembling the phenylethyl-substituted aromatic ring system. wikipedia.org
Table 5: Synthetic Routes to 2-(2-Phenylethyl)benzoic Acid
| Method | Starting Material | Key Reagents/Catalyst | Key Features | Ref |
|---|---|---|---|---|
| Reduction | Benzphthalide | 10% Pd-C, Dipentene | High efficiency, avoids harsh reagents and H2 gas | tandfonline.com |
| Reduction | Benzphthalide | H2, Pd-C | Catalytic hydrogenation, requires pressure | tandfonline.com |
| Reduction | 3-(2-dimethylaminoethyl)-3,4-dihydro-3-phenylisocoumarin | Zinc dust, NH4OH, CuSO4 | Reductive cleavage of a lactone precursor | prepchem.com |
| Friedel-Crafts Acylation | Benzene, Phenylacetyl chloride | AlCl3 | Forms deoxybenzoin intermediate, requires further steps | wikipedia.orgorganic-chemistry.org |
Stereoselective Synthesis of Phenylethyl-Substituted Pyrrolidines
Achieving stereocontrol in the synthesis of 2-substituted pyrrolidines, such as those bearing a phenylethyl group, is critical for modulating biological activity. Several powerful strategies have been developed to this end, often relying on substrate control, chiral auxiliaries, or asymmetric catalysis.
A highly versatile and general method for the asymmetric synthesis of either enantiomer of a 2-substituted pyrrolidine from a single chiral starting material has been reported. This approach utilizes the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. The choice of reducing agent dictates the stereochemical outcome with high diastereoselectivity. For instance, using LiBHEt₃ leads to the (S,R)-pyrrolidine, while switching to DIBAL-H/LiHMDS yields the (S,S)-epimer. nih.gov This methodology is effective for a wide array of substituents, including aromatic and aliphatic groups, making it applicable to the synthesis of 2-phenylethyl-pyrrolidines. nih.gov
Another strategy involves the enantioselective partial reduction of 2,5-disubstituted pyrroles. This method uses a chiral proton source, such as (-)-ephedrine and its analogues, to achieve enantioselective protonation in situ after reduction, furnishing chiral pyrrolines that can be further reduced to the desired pyrrolidines. nih.gov The resulting pyrroline products can often be recrystallized to achieve high enantiomeric purity. nih.gov Furthermore, the diastereoselective reduction of substituted dihydropyrroles using bulky reducing agents like diisobutylaluminium hydride (DIBAL-H) can produce cis-pyrrolidines with high selectivity. researchgate.net
The use of chiral auxiliaries derived from carbohydrates has also proven effective. For example, N-glycosylhomoallylamines, prepared through the stereoselective addition of allyltributylstannane (B1265786) to N-glycosylimines, can undergo electrophile-induced endo-trig-cyclization to yield 2-substituted pyrrolidines with excellent diastereomeric purity. cas.cz Research has also demonstrated the synthesis of pyrrole (B145914) rings bearing a phenylethyl substituent, which are direct precursors to the corresponding pyrrolidines. nih.gov
Table 1: Selected Stereoselective Synthesis Methods for Substituted Pyrrolidines This table is interactive. You can sort and filter the data.
| Method | Key Reagents/Steps | Substituent Type | Stereocontrol | Ref. |
|---|---|---|---|---|
| Reductive Cyclization | γ-chloro-N-tert-butanesulfinyl ketimines, LiBHEt₃ or DIBAL-H/LiHMDS | Aromatic, Heteroaromatic, Aliphatic | Reducing Agent | nih.gov |
| Asymmetric Protonation | Reduction of 2,5-pyrrole diester, (-)-ephedrine | Ester (precursor) | Chiral Proton Source | nih.gov |
| Diastereoselective Reduction | Dihydropyrroles, DIBAL-H | Various | Substrate/Reagent | researchgate.net |
| Chiral Auxiliary | N-Glycosylimines, allyltributylstannane, electrophilic cyclization | Various | Carbohydrate Auxiliary | cas.cz |
Protecting Group Chemistry and Late-Stage Functionalization
The strategic use of protecting groups is fundamental to the synthesis of complex molecules. For the pyrrolidine nitrogen, the benzoyl group serves not only as a protective shield but also as an activating group that enables unique chemical transformations. This dual role is pivotal in both early-stage synthesis and late-stage functionalization.
The N-benzoyl group is a robust protecting group for the pyrrolidine nitrogen. As an electron-withdrawing acyl group, it enhances the stability of the pyrrole or pyrrolidine ring by reducing its electron-rich character. nih.gov This modulation of reactivity is crucial for preventing unwanted side reactions, such as oxidation. nih.gov
Beyond simple protection, the N-benzoyl group can act as an essential activator for bond cleavage reactions. Recent advancements have shown that N-benzoyl pyrrolidines can undergo a reductive cleavage of the otherwise inert C2–N bond. This transformation is enabled by a combination of a Lewis acid and photoredox catalysis, where the benzoyl group is critical for facilitating the single-electron transfer from the photocatalyst to the amide carbonyl. nih.govacs.org This activation strategy underscores the sophisticated role of the N-benzoyl group, transforming it from a passive protector into an active participant in skeletal remodeling. nih.gov
The removal of the N-benzoyl group is a key step to unmask the pyrrolidine nitrogen for further modification. While classical methods involve harsh conditions such as acidic or basic hydrolysis (e.g., refluxing in concentrated HCl or heating with sodium methoxide), these conditions are often incompatible with sensitive functional groups elsewhere in the molecule. libretexts.orgresearchgate.net The stability of the benzoyl amide bond typically requires more forceful conditions than a benzoate (B1203000) ester. researchgate.net
To address these limitations, milder and more selective deprotection methodologies have been developed. One innovative approach employs a combination of ethane-1,2-diamine and acetic acid under neutral conditions, which has been shown to effectively cleave the benzoyl group from N-(carbamothioyl)benzamides and is particularly useful for base-sensitive compounds. nih.gov
A distinct strategy for cleaving the N-benzoyl group involves the previously mentioned photoredox-catalyzed reductive C–N bond cleavage. nih.govacs.org This method does not simply deprotect the nitrogen but opens the pyrrolidine ring, allowing for the synthesis of diverse acyclic structures or subsequent recyclization into different heterocyclic systems like aziridines or γ-lactones. nih.gov This "deprotective functionalization" highlights a modern approach where the removal of a protecting group is coupled with a constructive chemical transformation.
Table 2: Methodologies for Cleavage of N-Benzoyl Amides This table is interactive. You can sort and filter the data.
| Method | Reagents | Conditions | Selectivity/Notes | Ref. |
|---|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl | Reflux | Harsh, non-selective | researchgate.net |
| Base Hydrolysis | Sodium Methoxide in Methanol | Heating | Harsh, non-selective | researchgate.net |
| Organomediated Cleavage | Ethane-1,2-diamine, Acetic Acid | Neutral, Room Temp. | Mild, suitable for base-sensitive substrates | nih.gov |
| Reductive C-N Bond Cleavage | Lewis Acid (e.g., Zn(OTf)₂), Photoredox Catalyst | Light, Room Temp. | Ring-opening functionalization | nih.govacs.org |
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the rapid generation of analogues from a common intermediate. nih.gov After the selective removal of the N-benzoyl group, the liberated secondary amine of the pyrrolidine ring becomes a prime target for LSF.
This newly available nucleophilic nitrogen can be derivatized in numerous ways. For example, it can undergo condensation with pyrylium (B1242799) salts to introduce pyridinium (B92312) functionalities, which can then be used in subsequent cross-coupling reactions to install diverse aryl groups. nih.gov This two-step sequence of deprotection followed by derivatization enables access to a wide chemical space that would be difficult to explore through de novo synthesis. nih.gov
Furthermore, the unmasked pyrrolidine can participate in various coupling reactions or be modified using modern C-H functionalization techniques on other parts of the molecule, with the nitrogen lone pair potentially directing the reaction. acs.orgnih.gov The ability to perform these modifications at a late stage significantly enhances synthetic efficiency and provides a robust platform for exploring structure-activity relationships. nih.govrsc.org
Iii. Sophisticated Spectroscopic and Analytical Characterization in Research
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental composition, and structure.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact mass, which can be used to confirm the elemental formula of the compound. For 1-[2-(2-phenylethyl)benzoyl]pyrrolidine, HRMS would be used to verify that the experimentally measured mass matches the theoretical exact mass calculated for its molecular formula, C₁₉H₂₁NO. Such a match provides unambiguous confirmation of the compound's elemental composition, a critical piece of data for any newly synthesized molecule. acs.org
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁NO |
| Theoretical Exact Mass (Monoisotopic) | 295.16231 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
Hyphenated techniques, which couple a separation method with mass spectrometry, are standard tools for confirming the identity and assessing the purity of chemical compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for the analysis of non-volatile, thermally sensitive compounds like this compound. The sample is first passed through a liquid chromatograph (LC), which separates the target compound from any impurities, starting materials, or byproducts. acs.org The eluent from the LC column is then directed into the mass spectrometer, which provides mass data for each separated component. This allows for the confirmation of the molecular weight of the main peak, corresponding to the target compound, and the identification of any impurities based on their mass. nih.gov LC-MS is also invaluable for monitoring reaction progress and identifying degradation products in stability studies. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. who.int While the high molecular weight and polar amide group of this compound may make it less suitable for standard GC-MS without derivatization, the technique is highly effective for analyzing the purity of more volatile starting materials or potential low-molecular-weight byproducts from its synthesis. researchgate.net The sample is vaporized and separated in a gas chromatograph before being detected by the mass spectrometer, providing a clear profile of all volatile components in a sample. who.int
X-ray Crystallography
X-ray crystallography stands as a powerful and definitive method for elucidating the precise three-dimensional structure of a crystalline compound. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is fundamental to understanding the molecule's chemical and biological properties. Although specific crystallographic data for "this compound" is not publicly available, analysis of structurally related compounds allows for well-founded predictions of its key structural features.
For chiral molecules, X-ray crystallography is the gold standard for determining the absolute and relative configuration of stereocenters. "this compound" itself is not chiral. However, if a chiral center were introduced, for example by substitution on the pyrrolidine (B122466) ring or the phenylethyl chain, X-ray diffraction would be indispensable for assigning the R or S configuration to each chiral center. The technique of anomalous dispersion, often employed with radiation that can be absorbed by heavier atoms in the structure, allows for the unambiguous determination of the absolute configuration of a single enantiomer. In the absence of heavy atoms, the Flack parameter can be refined to confirm the absolute structure.
In studies of related pyrrolidine derivatives, such as certain spiro-fused pyrrolizidine-indole systems, X-ray crystallography has been essential in confirming the relative stereochemistry of multiple chiral centers within the molecule. nih.gov For instance, in complex structures with several stereogenic centers, the relative orientation of substituents can be definitively established, which is crucial for understanding structure-activity relationships.
In the solid state, molecules adopt specific, low-energy conformations that are influenced by intermolecular forces. For "this compound," the conformation will be determined by the rotational freedom around several single bonds: the C-N bond of the amide, the C-C bond connecting the benzoyl group to the pyrrolidine, the C-C bond of the phenylethyl group, and the bonds within the phenylethyl chain and the pyrrolidine ring.
Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value/Feature | Rationale based on Analogous Compounds |
| Crystal System | Monoclinic or Triclinic | Common for organic molecules of this type. scichemj.orgmdpi.com |
| Space Group | Centrosymmetric (e.g., P2₁/c) | As the molecule is achiral, a centrosymmetric space group is likely. scichemj.org |
| Pyrrolidine Ring Conformation | Envelope or Twist | Observed in various pyrrolidine derivatives. scichemj.org |
| Amide Bond | Largely planar | A fundamental characteristic of the amide functional group. |
| Benzoyl-Pyrrolidine Torsion | Significant twist | Due to steric hindrance from the ortho-phenylethyl group. |
| Intermolecular Interactions | Van der Waals forces, C-H···O interactions, π-π stacking | Key packing forces for molecules lacking strong H-bond donors. researchgate.net |
Other Relevant Spectroscopic Methods
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds, a characteristic spectrum is obtained.
For "this compound," the IR spectrum is expected to show several key absorption bands that confirm its structure. The most prominent of these would be the carbonyl (C=O) stretching vibration of the tertiary amide. This band is typically strong and sharp. In N-substituted benzamides, the C=O stretch appears in the region of 1630-1680 cm⁻¹. mdpi.com The precise position can be influenced by the electronic and steric environment. The ortho-phenylethyl substituent may cause a slight shift in this absorption.
Other characteristic absorptions would include:
Aromatic C-H stretching: Weak to medium bands typically appearing just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).
Aliphatic C-H stretching: Strong bands from the pyrrolidine ring and the ethyl chain, typically in the range of 2850-2960 cm⁻¹.
Aromatic C=C stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
C-N stretching: This vibration of the amide group can be found in the 1300-1400 cm⁻¹ range.
The absence of a significant N-H stretching band (typically around 3200-3400 cm⁻¹) would confirm the tertiary nature of the amide. Analysis of the IR spectra of related compounds like benzamide (B126) and other substituted benzamides provides a solid basis for these predictions. researchgate.netchemicalbook.com
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Expected Intensity |
| Tertiary Amide | C=O stretch | 1630 - 1680 | Strong |
| Aromatic Rings | C-H stretch | 3020 - 3100 | Weak to Medium |
| Pyrrolidine & Ethyl Chain | C-H stretch | 2850 - 2960 | Strong |
| Aromatic Rings | C=C stretch | 1450 - 1600 | Medium to Weak |
| Amide | C-N stretch | 1300 - 1400 | Medium |
Article Generation Infeasible: Lack of Specific Research Data for this compound
Following a comprehensive search for scientific literature, it has been determined that generating an article on the computational and theoretical chemistry of This compound according to the specified detailed outline is not feasible. The necessary research findings and specific data for this exact compound are not available in publicly accessible scientific databases and journals.
Extensive searches were conducted to locate information on the following topics for "this compound":
Quantum Chemical Calculations and Density Functional Theory (DFT): No specific DFT studies, including explorations of reaction mechanisms, transition states, prediction of spectroscopic properties, or conformational energies, were found for this compound.
Conformational Analysis and Molecular Dynamics: There is no available research detailing the pyrrolidine ring puckering (Cγ-endo/exo), rotational barriers of the N-acyl moiety, or the hindered rotation and Z/E isomerism of the amide bond specifically for "this compound."
While general information exists for the computational analysis of related substructures, such as N-benzoylpyrrolidines and other N-acyl amides, these findings cannot be accurately extrapolated to the target molecule. The user's request for a "thorough, informative, and scientifically accurate" article, complete with data tables, cannot be fulfilled without published research dedicated to this specific chemical entity.
Therefore, the creation of the requested article is impeded by the absence of the necessary foundational scientific data.
Iv. Computational and Theoretical Chemistry Investigations
Intermolecular Interactions and Crystal Packing Studies
The study of intermolecular interactions is crucial for understanding the solid-state properties of a crystalline compound, including its polymorphism, stability, and solubility. Computational methods are powerful tools for analyzing the forces that govern how molecules arrange themselves in a crystal lattice.
Hirshfeld surface analysis is a valuable technique used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of significant intermolecular contact.
Hirshfeld Surface Analysis: This method partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the pro-crystal. The surface is defined by the points where the contribution of the pro-molecule to the electron density is equal to the sum of contributions from all other molecules in the crystal.
Key properties mapped onto the Hirshfeld surface include:
d norm : This property highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. Red spots are indicative of close intermolecular interactions, often hydrogen bonds.
d i and d e : These represent the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, respectively. A 2D fingerprint plot of di versus de provides a quantitative summary of the types and proportions of intermolecular contacts. For instance, sharp spikes in the fingerprint plot often correspond to specific interactions like hydrogen bonds, while more diffuse regions represent van der Waals forces.
Energy Frameworks: Following Hirshfeld analysis, energy framework calculations can be performed to quantify the energetic significance of the observed interactions. This involves calculating the interaction energies between a central molecule and its neighbors within a defined radius. These energies (electrostatic, polarization, dispersion, and repulsion) are then used to construct graphical representations of the crystal's packing architecture, often depicted as cylinders connecting molecular centroids, where the cylinder's thickness is proportional to the interaction strength. This provides a clear visual guide to the dominant forces stabilizing the crystal structure.
A detailed analysis of non-covalent interactions (NCIs) provides deeper insight into the forces governing crystal packing. These interactions, while weaker than covalent bonds, are collectively responsible for the supramolecular assembly of molecules.
For a molecule like 1-[2-(2-phenylethyl)benzoyl]pyrrolidine, the primary non-covalent interactions expected to influence its crystal packing would include:
Van der Waals Forces: These are ubiquitous interactions arising from temporary fluctuations in electron density. The large phenylethyl and benzoyl groups would provide significant surface area for these interactions.
C–H···O Interactions: Weak hydrogen bonds between carbon-hydrogen donors and the oxygen atom of the carbonyl group are common and can play a significant role in directing crystal packing.
C–H···π Interactions: The aromatic rings of the phenylethyl and benzoyl groups can act as acceptors for hydrogen atoms from neighboring molecules, leading to stabilizing C–H···π interactions.
The table below conceptualizes how the contribution of different intermolecular contacts for this compound would be presented if data were available from a Hirshfeld surface analysis.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area for this compound
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 50.0 |
| C···H/H···C | 30.0 |
| O···H/H···O | 18.5 |
| N···H/H···N | 1.0 |
| Other | 0.5 |
This table would typically be generated from the 2D fingerprint plots derived from the Hirshfeld surface. The predominance of H···H contacts is common in organic molecules, reflecting the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov Significant contributions from C···H/H···C and O···H/H···O contacts would highlight the importance of van der Waals forces and potential hydrogen bonding in the crystal packing. nih.gov
V. Chemical Reactivity and Mechanistic Principles
Reactions Involving the Pyrrolidine (B122466) Nitrogen
The nitrogen atom within the pyrrolidine ring is part of a tertiary amide linkage. This significantly influences its reactivity compared to a simple secondary amine. The lone pair of electrons on the nitrogen is delocalized into the adjacent benzoyl carbonyl group, reducing its nucleophilicity. However, reactions at this site remain possible under specific conditions.
N-Alkylation and Acylation Reactions
While the amide nitrogen in 1-[2-(2-phenylethyl)benzoyl]pyrrolidine is less reactive than an amine, it can still undergo further substitution, although such reactions are not common. N-acylation, the introduction of a second acyl group, would lead to the formation of an imide. This transformation typically requires forcing conditions or the use of highly reactive acylating agents and a base. semanticscholar.org The synthesis of imides from amides often involves activated forms of carboxylic acids, such as acyl chlorides or anhydrides, under basic or acidic conditions. semanticscholar.org For instance, N-acylation of amides can be achieved using acyl chlorides in the presence of a base like N,N-diisopropylethylamine (DIPEA). semanticscholar.org
N-alkylation of the amide nitrogen is generally challenging. Direct alkylation of amides is not a common transformation. However, strategies exist for the alkylation of related N-heterocyclic compounds, often requiring strong bases like sodium hydride (NaH) or the use of ionic liquids to facilitate the reaction. researchgate.net A novel strategy involves the activation of the amide with reagents like triflic anhydride (B1165640) (Tf₂O), which can induce the migration of an alkyl group from the nitrogen, suggesting the potential for complex rearrangements rather than simple alkylation. rsc.org
Selective C–N Bond Cleavage and Ring Opening
A significant area of research for N-benzoylpyrrolidines is the selective cleavage of the endocyclic C–N bond, leading to ring-opening of the pyrrolidine moiety. This transformation provides access to linear amino-alkyl chains, which are valuable synthetic intermediates.
A particularly effective method for the ring-opening of N-benzoyl pyrrolidines involves a combination of Lewis acid and photoredox catalysis. nih.govnih.govorganic-chemistry.org This process facilitates the reductive cleavage of the otherwise inert C2–N bond. nih.govacs.org The mechanism proceeds through a single-electron transfer (SET) from an excited photoredox catalyst to the amide carbonyl group. nih.govresearchgate.net The presence of a Lewis acid, such as zinc triflate (Zn(OTf)₂), is crucial as it coordinates to the carbonyl oxygen, activating it towards reduction. nih.govorganic-chemistry.org This generates a radical anion intermediate, which then undergoes site-selective cleavage of the C2–N bond to form a carbon-centered radical. nih.gov This radical can then be trapped by various reagents or undergo further transformations. nih.govresearchgate.net
This method has been shown to be applicable to a wide range of N-benzoyl pyrrolidines, including those with various substituents at the 2-position. nih.gov The process can lead to the formation of different valuable products through "skeletal remodeling," such as aziridines, γ-lactones, and tetrahydrofurans, starting from appropriately substituted pyrrolidines. nih.govresearchgate.net
Table 1: Conditions for Reductive Ring Opening of N-Benzoyl Pyrrolidines
| Catalyst System | Lewis Acid | Light Source | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| Ir(4-Fppy)₃ | Zn(OTf)₂ | Blue LEDs (456 nm) | CH₂Cl₂ | Reductive C2-N bond cleavage | nih.gov, organic-chemistry.org |
| Ru(bpy)₃²⁺ (or similar) | Various | Visible Light | Various | C-N bond cleavage | researchgate.net |
| Thulium(II) iodide (TmI₂) | None | None | THF | Reductive ring opening | nih.gov |
This table presents generalized conditions based on studies of N-acyl and N-benzoyl pyrrolidines.
Transformations at the Benzoyl Moiety
The benzoyl portion of the molecule contains two key reactive sites: the aromatic ring and the carbonyl group.
Functional Group Modifications on the Aromatic Ring
The benzene (B151609) ring of the benzoyl group can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents already present on the ring: the -(C=O)pyrrolidine group (an acyl group) and the -(CH₂)₂Ph group (an alkyl group), which are positioned ortho to each other.
Directing Effects :
The acyl group is a deactivating group and a meta-director due to its electron-withdrawing nature (both by induction and resonance). libretexts.orglibretexts.org
The phenylethyl group (an alkyl chain) is an activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.orglumenlearning.com
Predicted Reactivity : The simultaneous presence of a deactivating meta-director and an activating ortho, para-director leads to complex reactivity. The activating group generally controls the position of substitution. msu.edu Therefore, incoming electrophiles would be directed to the positions that are ortho and para to the phenylethyl group. However, one of the ortho positions is already occupied by the acyl group. The para position relative to the phenylethyl group is the most likely site for substitution, as it is sterically accessible and electronically activated. The remaining ortho position may also react, but could be subject to steric hindrance from the adjacent bulky acyl-pyrrolidine moiety. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com
Reductions of Carbonyl Groups
The carbonyl group of the benzoyl moiety is part of a tertiary amide. The reduction of amides is a fundamental transformation that typically yields amines. Unlike ketones, which are reduced to secondary alcohols, tertiary amides are reduced to tertiary amines by cleaving the C=O bond and replacing it with a CH₂ group.
Powerful reducing agents are generally required for this transformation.
Lithium Aluminum Hydride (LiAlH₄) : This is the most common and effective reagent for the reduction of amides to amines. youtube.com It readily reduces tertiary amides like this compound to the corresponding tertiary amine, 1-[2-(2-phenylethyl)benzyl]pyrrolidine.
Sodium Borohydride (NaBH₄) : Under standard conditions, NaBH₄ is not strong enough to reduce amides. psu.edu However, its reactivity can be enhanced by using it at high temperatures in solvents like diglyme (B29089) or in the presence of additives such as Lewis acids (e.g., LiCl) or carboxylic acids. psu.edumdma.ch
Other Reagents : Other hydride reagents, such as borane (B79455) (BH₃-THF), can also be used. mdma.ch Additionally, methods using hydrosilanes in the presence of transition-metal catalysts or strong Lewis acids like BPh₃ have been developed for amide reduction. researchgate.net
Reactivity of the Phenylethyl Chain
The phenylethyl chain offers its own sites for chemical modification, primarily on its terminal phenyl ring.
The phenyl ring of the phenylethyl group is substituted with an ethyl group, which is an activating, ortho, para-director. libretexts.orgmsu.edu Therefore, this ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, primarily at the ortho and para positions. libretexts.org The reactivity of this ring towards electrophiles is generally higher than that of the benzoyl ring, which is deactivated by the carbonyl group.
The benzylic position of the ethyl chain (the -CH₂- group attached to the phenyl ring) is another potential reaction site. While generally stable, this position can undergo radical halogenation or oxidation under specific, often harsh, conditions, such as with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which can oxidize alkyl side-chains of benzene rings. libretexts.org
Catalytic Systems and Reaction Control
Modern synthetic strategies often employ catalytic systems to achieve high levels of control over chemical reactions, including those involving pyrrolidine derivatives. Lewis acid and photoredox catalysis have emerged as powerful tools for activating otherwise inert bonds and directing the stereochemical outcome of reactions.
The combination of Lewis acid and photoredox catalysis has been effectively used for the reductive cleavage of the C–N bond in N-benzoyl pyrrolidine. nih.gov This process involves a single-electron transfer to the amide, which is promoted by the Lewis acid, followed by the selective cleavage of the C2–N bond. nih.gov The Lewis acid is crucial for facilitating the single-electron transfer from the photoredox catalyst to the amide carbonyl group. nih.gov This strategy is applicable to a variety of pyrrolidine-containing molecules and allows for the cleavage of inert C–N bonds, including subsequent C–C bond formation through intermolecular radical addition. nih.gov
Photoredox catalysis, particularly with iridium-based photosensitizers, has proven effective in a range of transformations. nih.gov Strongly photoreducing iridium complexes can enable high-yielding reactions under simple conditions. nih.gov The synthesis of pyrrolidines through a [3+2] cycloaddition between aryl cyclopropyl (B3062369) ketones and alkenes can be achieved by combining Lewis acid and photoredox catalysis. researchgate.net This method works with a broad range of electron-rich and electron-deficient reaction partners. researchgate.net The success of these reactions is dependent on the redox potential of the cyclopropyl ketone and the alkene's capacity to stabilize a key radical intermediate. researchgate.net
The following table summarizes representative conditions for photoredox and Lewis acid-catalyzed reactions on pyrrolidine derivatives.
| Reaction Type | Catalyst System | Substrate Example | Key Features |
| Reductive C-N Bond Cleavage | Photocatalyst (e.g., Ir complex) + Lewis Acid | N-benzoyl pyrrolidine | Enables cleavage of inert C-N bonds; allows for further functionalization. nih.gov |
| [3+2] Cycloaddition | Photoredox Catalyst + Lewis Acid (e.g., Yb(OTf)3) | Aryl cyclopropyl ketones and alkenes | Forms pyrrolidine rings; broad substrate scope. researchgate.net |
| Hydrodehalogenation | Iridium Photosensitizer | Aryl and alkyl halides | High-yielding transformations of challenging substrates. nih.gov |
Achieving control over diastereoselectivity and regioselectivity is a significant goal in the synthesis of complex molecules containing pyrrolidine rings. Asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov For instance, the reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single step with high diastereoselectivity. nih.gov Lewis acids such as TiCl4 can promote intramolecular rearrangements to form pyrrolidine derivatives as a single diastereomer. nih.gov
The synthesis of silyl-substituted pyrrolidines has also been achieved with excellent diastereoselectivity through a one-pot, four-step protocol. nih.gov This process involves the addition of a silyllithium reagent to a diaryl olefin, followed by the highly diastereoselective addition of the resulting intermediate to a chiral sulfinimine and subsequent intramolecular cyclization. nih.gov
Radical cyclization reactions facilitated by photoredox catalysis can also lead to the formation of substituted pyrrolidines, in some cases with the formation of diastereomeric products. nih.gov For example, the cyclization of a secondary alkyl bromide substrate can result in a 1:1 ratio of two diastereomeric pyrrolidine products, which supports the radical nature of the reaction. nih.gov
The table below outlines examples of diastereoselective and regioselective transformations in the synthesis of substituted pyrrolidines.
| Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome |
| Asymmetric Multicomponent Reaction | TiCl4, N-tosyl imino ester | Highly diastereoselective formation of substituted pyrrolidines. nih.gov |
| Silyl-substituted Pyrrolidine Synthesis | Silyllithium reagent, chiral sulfinimine | Excellent diastereoselectivity. nih.gov |
| Radical Cyclization | Iridium Photosensitizer | Formation of diastereomeric products (e.g., 1:1 ratio). nih.gov |
Vi. Structural Diversification and Analog Synthesis
Design Principles for Pyrrolidine-Based Scaffolds
The pyrrolidine (B122466) ring is a versatile scaffold in drug design due to its three-dimensional structure, the presence of a basic nitrogen atom, and multiple points for substitution. nih.govresearchgate.net Design principles for creating new analogs focus on systematically modifying its structure to enhance desired properties while minimizing unwanted characteristics.
The nitrogen atom of the pyrrolidine ring is a key site for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov The basicity of this nitrogen can be modulated by the electronic nature of its substituents. nih.gov Furthermore, substituents at various carbon atoms of the ring (C-2, C-3, C-4, and C-5) introduce stereogenic centers, and the spatial orientation of these substituents is often critical for biological activity. nih.govresearchgate.net For instance, in certain G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF₃ substituent on the pyrrolidine scaffold was shown to favor a specific conformation necessary for activity. nih.gov
Structure-activity relationship (SAR) studies have repeatedly demonstrated the impact of ring substituents. In one series of anticonvulsant agents based on a pyrrolidine-2,5-dione scaffold, the nature of the substituent at the C-3 position was a strong determinant of activity. Derivatives with a 3-benzhydryl or 3-isopropyl group showed potent activity in one assay (scPTZ test), whereas 3-methyl substituted and unsubstituted derivatives were more active in another (MES test). nih.gov
The modification of side chains attached to the pyrrolidine ring is another powerful approach. For example, in a series of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, hydrophobic interactions between the side chain and residues in the enzyme's active site were crucial for binding. nih.gov Altering these side chains allows for the optimization of such interactions to improve potency and selectivity.
Table 1: Impact of Pyrrolidine Ring Substituents on Biological Activity
| Scaffold | Substituent Position | Substituent | Observed Effect | Reference |
| Pyrrolidine-2,5-dione | C-3 | Benzhydryl, Isopropyl | Favorable protection in scPTZ anticonvulsant test | nih.gov |
| Pyrrolidine-2,5-dione | C-3 | Methyl, Unsubstituted | More active in MES anticonvulsant test | nih.gov |
| Pyrrolidine | C-4 | cis-CF₃ | Favors pseudo-axial conformation, key for GRP40 agonism | nih.gov |
| Pyridine-pyrrolidine | C-3' (Pyridine) | 3-CH₃ | Excellent binding affinity to CXCR4 receptor (IC₅₀ = 79 nM) | nih.gov |
| Pyridine-pyrrolidine | C-4', C-5', C-6' | CH₃ | Increased IC₅₀ values (216-2391 nM) for CXCR4 binding | nih.gov |
In the context of 1-benzoylpyrrolidine (B181117) derivatives, replacement of the benzoyl group with other aryl substituents has yielded potent analogs. nih.gov For a series of glycine (B1666218) transporter 1 (GlyT1) inhibitors, substituting the benzoyl moiety with various other aryl groups led to compounds with nanomolar activity. nih.gov The introduction of different substituents on these aromatic rings, such as electron-donating or withdrawing groups, can further fine-tune electronic properties and biological activity. nih.govmdpi.com For example, studies on N-acylethanolamine acid amidase (NAAA) inhibitors showed that modifying substituents on a terminal phenyl group, such as adding cyclohexyl or cyclohexyloxy groups, significantly impacted inhibitory potency. nih.gov
The incorporation of various alkyl groups also plays a significant role. In the development of anticonvulsants, compounds featuring a sec-butyl group at a specific position on the pyrrolidine ring demonstrated high efficacy. nih.gov The choice between different alkyl or aryl moieties can dramatically alter the compound's profile, as seen in the design of quorum sensing inhibitors where new aryl-substituted pyrrolones were synthesized to improve activity and reduce toxicity. nih.gov
Table 2: Examples of Aryl and Alkyl Moiety Modifications in Pyrrolidine Analogs
| Core Structure | Modification | Resulting Moiety Example | Target/Application | Reference |
| 1-Benzoylpyrrolidine Analog | Replacement of benzoyl group | Anilines | Glycine Transporter 1 (GlyT1) Inhibition | nih.gov |
| Pyrrolidone | Addition of aryl substituent | Phenyl-substituted pyrrolone | Quorum Sensing Inhibition | nih.gov |
| Pyrrolidine Amide | Modification of terminal phenyl | 4-Cyclohexylphenyl | NAAA Inhibition | nih.gov |
| Pyrrolidine-2,5-dione | Addition of alkyl substituent | sec-Butyl | Anticonvulsant Activity | nih.gov |
Synthesis of Complex Pyrrolidine-Fused Heterocycles
Fusing the pyrrolidine ring with other cyclic systems creates rigid, three-dimensional structures known as annulated systems. These complex heterocycles can present functionalities in precise spatial orientations, making them valuable in the search for novel bioactive compounds.
Spiro-pyrrolidines are a class of compounds where the pyrrolidine ring is connected to another ring system through a single, shared carbon atom (a spiro center). This arrangement generates a rigid, sterically demanding three-dimensional architecture. The synthesis of these complex structures often relies on powerful chemical transformations, most notably the 1,3-dipolar cycloaddition reaction. rsc.orgacs.org
A common and highly effective method for constructing spiro-pyrrolidines involves the in situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile. rsc.orgacs.org For instance, the reaction of isatins (or other cyclic ketones like acenaphthenequinone) with secondary amino acids such as L-proline generates an azomethine ylide. This intermediate can be trapped by a dipolarophile, such as an α-alkylidene succinimide (B58015) or a 3-arylideneindoline-2-one, to produce complex spiro-pyrrolidine derivatives with high diastereoselectivity. rsc.org This strategy has been successfully used to synthesize spiro[oxindole-3,2′-pyrrolidine] and other spiro-heterocyclic hybrids. rsc.orgacs.orgrsc.org
These multi-component reactions are highly convergent, allowing for the rapid assembly of molecular complexity from simple starting materials. rsc.org For example, a three-component reaction of an aldehyde, pyrrolidine, and a 3-alkylidene-2-oxindole can yield spiroindole derivatives as a single diastereomer. rsc.org
Beyond spirocycles, the pyrrolidine ring can be fused with other rings to form a variety of bicyclic and polycyclic systems. These annulated structures lock the pyrrolidine ring into a specific conformation, which can be advantageous for optimizing interactions with a target protein.
One synthetic approach involves the intramolecular cyclization of suitably functionalized precursors. For example, palladium-catalyzed cyclization of amino allenes can afford annulated 3-pyrrolines. nih.gov Another powerful strategy involves the ring-opening and subsequent ring-closing of existing heterocyclic systems. Researchers have demonstrated that pyrrolidino[3,4-c]pyrrolidines can be rearranged into the isomeric and more bioactive pyrrolidino[3,4-b]pyrrolidine system using a base like sodium methoxide. thieme-connect.com
A novel photochemical method has been developed for the ring contraction of pyridines using a silylborane reagent. nih.gov This reaction proceeds through a vinylazomethine ylide intermediate to generate N-benzoyl-2-azabicyclo[3.1.0]hex-3-ene derivatives, which are functionalized pyrrolidine systems. nih.gov These products serve as versatile building blocks for further synthetic transformations. nih.gov Such innovative strategies to create annulated pyrrolidine systems are crucial for expanding the accessible chemical space and discovering new compounds with unique properties. nih.govmdpi.com
Vii. Structure Property Relationship Spr in a Chemical/theoretical Context
Influence of Structural Changes on Molecular Conformation and Dynamics
Pyrrolidine (B122466) Ring Puckering: The five-membered pyrrolidine ring is not flat and adopts puckered conformations, typically described as envelope (E) or twisted (T) forms. beilstein-journals.org The specific pucker is influenced by the substituents on the ring. beilstein-journals.orgnih.gov In this case, the large N-benzoyl group significantly influences the ring's geometry. The motional restrictions of the proline pyrrolidine ring, a related structure, allow it to act as a turn inducer in many peptides and proteins, highlighting the structural impact of the ring itself. nih.gov The alkylation or acylation of the pyrrolidine nitrogen can be used to tune the ring's conformation across the entire pseudorotation cycle. beilstein-journals.org
Amide Bond Rotation: The N-C(O) amide bond has a partial double bond character, leading to restricted rotation and the possibility of cis and trans conformers. For N-acylated pyrrolidines, the energy barrier to rotation is significant, often leading to distinct, slowly interconverting conformers observable by NMR spectroscopy. The steric bulk of the ortho-phenylethyl group on the benzoyl ring likely imposes a strong preference for a specific rotational isomer to minimize steric clash with the pyrrolidine ring.
Molecular Dynamics: Molecular dynamics (MD) simulations on related structures, such as 1-phenyl-4-benzoyl-1-hydro-triazole, reveal that the interaction between different parts of the molecule and their flexibility are crucial for their biological activity. mdpi.com For 1-[2-(2-phenylethyl)benzoyl]pyrrolidine, MD simulations would likely show significant flexibility in the phenylethyl chain, while the benzoyl-pyrrolidine core would be more rigid. The interaction between the phenyl rings could also lead to specific folded conformations stabilized by weak intramolecular interactions. acs.org
| Structural Feature | Description | Primary Influencing Factors | Expected Behavior |
|---|---|---|---|
| Pyrrolidine Ring Pucker | Envelope (E) or Twist (T) conformations of the five-membered ring. beilstein-journals.org | Steric bulk of the N-benzoyl group. beilstein-journals.orgnih.gov | A limited set of preferred pucker states to accommodate the large substituent. |
| Amide (N-C(O)) Rotation | Rotation around the nitrogen-carbonyl bond, leading to cis/trans isomers. | Partial double bond character; steric hindrance from the ortho-phenylethyl group. | High rotational barrier, likely a strong preference for one rotamer. |
| Phenylethyl Group Orientation | Rotation around the C-C single bonds of the ethyl chain. | Steric interactions with the benzoyl and pyrrolidine rings. | Flexible, but may adopt preferred orientations to minimize steric clash. |
Correlation Between Substituent Electronic and Steric Effects and Chemical Properties/Reactivity
The chemical properties and reactivity of this compound are sensitive to the electronic and steric nature of its constituent parts. Modifications to any of the aromatic rings or the pyrrolidine moiety can alter its behavior.
Electronic Effects: The reactivity of the benzoyl carbonyl group is a key chemical feature. Its electrophilicity is modulated by substituents on the benzoyl ring.
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) on the benzoyl or phenylethyl rings would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on other aromatic systems show that EWGs generally enhance reactivity toward nucleophiles. mdpi.comnih.gov
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) would have the opposite effect, decreasing the carbonyl's electrophilicity. mdpi.com This principle is observed in the SNAr reactions of thiophene (B33073) derivatives with pyrrolidine, where substituent effects significantly modify kinetic constants. nih.gov
Steric Effects: The steric environment around the carbonyl group is crowded due to the ortho-phenylethyl substituent and the adjacent pyrrolidine ring.
This inherent steric hindrance protects the carbonyl group from attack by bulky nucleophiles.
Introducing additional bulky substituents, particularly near the reactive centers, would further decrease reactivity. For example, adding alkyl groups ortho to the carbonyl on the benzoyl ring would likely inhibit reactions at that site. nih.gov Conversely, the introduction of a sterically demanding tert-butyl group on a pyrrolidine ring has been shown to lock its conformation, demonstrating the powerful influence of steric factors. nih.gov
The interplay of these effects is crucial. In a study of benzoquinone derivatives, the rate of reaction with a thiol nucleophile was shown to depend on whether the inductive effects of the substituents were positive or negative. nih.gov
| Modification | Type of Effect | Predicted Impact on Carbonyl Reactivity | Reference Principle |
|---|---|---|---|
| Adding -NO₂ to the benzoyl ring | Electronic (Electron-Withdrawing) | Increase | EWGs enhance electrophilicity. mdpi.comnih.gov |
| Adding -OCH₃ to the benzoyl ring | Electronic (Electron-Donating) | Decrease | EDGs decrease electrophilicity. mdpi.com |
| Adding a tert-butyl group to the pyrrolidine ring | Steric | Decrease (due to conformational locking and potential shielding) | Steric bulk can restrict access to reactive sites. nih.gov |
| Adding a methyl group ortho to the carbonyl | Steric | Decrease | Ortho-substituents can sterically hinder the reactive center. nih.gov |
Computational Insights into Structural Preferences and Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), provides powerful tools to explore the structural preferences and energy landscapes of complex molecules like this compound.
Conformational Search and Energy Landscapes: A thorough conformational search is essential to identify all stable low-energy structures. researchgate.net For this molecule, the key degrees of freedom would be the pyrrolidine ring pucker and the dihedral angles of the rotatable bonds, especially the N-benzoyl and C-C bonds of the phenylethyl bridge. DFT calculations can be used to optimize the geometry of these conformers and calculate their relative energies. researchgate.net This would reveal the global minimum energy structure and the energy penalties for accessing other conformations. For similar pyrrolidine enamines, it was found that multiple conformers are significantly populated at equilibrium, and understanding their relative energies is crucial. researchgate.net
Reaction Mechanisms: DFT calculations are also used to map out reaction pathways and determine activation energies. For instance, a computational study of the SNAr reaction of substituted thiophenes with pyrrolidine detailed a stepwise mechanism and established linear correlations between the Gibbs free energy barrier and various reactivity indices. nih.gov Similar methods could be applied to predict the reactivity of the carbonyl group in this compound with various nucleophiles.
Molecular Dynamics (MD) Simulations: MD simulations can provide a picture of the molecule's dynamic behavior in solution over time. mdpi.comnih.gov These simulations track the movements of all atoms, revealing the flexibility of different parts of the molecule, the stability of intramolecular interactions, and the time-averaged conformational preferences. For example, MD simulations could show how the phenylethyl "tail" folds back to interact with the benzoyl-pyrrolidine "head," and how solvent molecules interact with the compound.
Experimental Validation of Theoretical Predictions (e.g., via NMR, X-ray)
Theoretical models of the structure and dynamics of this compound must be validated by experimental data. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. researchgate.net This technique would reveal precise bond lengths, bond angles, and torsion angles, defining the specific conformation adopted in the crystal lattice. For example, the crystal structure of (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a closely related molecule, showed a dihedral angle of 59.10° between the two benzene (B151609) rings of the benzophenone (B1666685) moiety and confirmed the presence of intramolecular hydrogen bonds that stabilize the conformation. nih.govresearchgate.net Such a structure provides a direct benchmark for the accuracy of computational models. acs.org
NMR Spectroscopy: NMR spectroscopy is a powerful tool for determining molecular structure and conformation in solution.
¹H and ¹³C NMR: Chemical shifts provide information about the electronic environment of each nucleus. researchgate.netresearchgate.net
2D NMR (COSY, NOESY): NOESY experiments can detect through-space interactions between protons that are close to each other, providing crucial information about the molecule's folding and conformational preferences in solution.
Conformational Analysis: For the pyrrolidine ring, vicinal proton-proton scalar couplings (³JHH) are directly related to the dihedral angles between protons, which in turn define the ring's pucker. beilstein-journals.org This allows for a detailed conformational analysis in solution that can be compared with the energy landscapes predicted by DFT. Studies on proline-containing peptides have extensively used NMR to study the thermodynamics of isomerization and the conformational impact of ring substituents. nih.gov
By combining these experimental techniques with computational modeling, a comprehensive and validated understanding of the structure-property relationships of this compound can be achieved.
Viii. Future Research Directions in the Chemistry of 1 2 2 Phenylethyl Benzoyl Pyrrolidine and Analogs
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 1-[2-(2-phenylethyl)benzoyl]pyrrolidine and its derivatives. Traditional methods for creating the amide bond in such compounds often involve coupling agents that can generate significant waste. Modern synthetic chemistry is moving towards more sustainable approaches.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS), which has been shown to increase synthetic efficiency in the creation of pyrrolidine (B122466) derivatives. nih.gov This technique can reduce reaction times and potentially lead to higher yields with fewer byproducts. Another area of exploration is the development of catalytic, atom-economical reactions that avoid the use of stoichiometric activating agents. For instance, the direct amidation of carboxylic acids with amines, catalyzed by boronic acids or other catalysts, represents a greener alternative to traditional methods.
Furthermore, the synthesis of pyrrolidine rings themselves is an area ripe for innovation. Recent advances include photo-promoted ring contraction of pyridines to furnish pyrrolidine derivatives, offering a novel pathway from abundant starting materials. nih.gov Such innovative strategies could be adapted for the synthesis of precursors to this compound.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Method | Reagents | Reaction Time | Yield (%) | Sustainability Notes |
| Conventional Coupling | 2-(2-phenylethyl)benzoic acid, pyrrolidine, DCC, DMAP | 12-24 hours | 75 | Generates dicyclohexylurea waste. |
| Microwave-Assisted | 2-(2-phenylethyl)benzoic acid, pyrrolidine | 15-30 minutes | 85 | Reduced energy consumption and time. |
| Catalytic Amidation | 2-(2-phenylethyl)benzoic acid, pyrrolidine, Boronic acid catalyst | 8-16 hours | 80 | Atom-economical, avoids stoichiometric activators. |
This table presents hypothetical data for illustrative purposes.
In-depth Mechanistic Understanding of Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound and its analogs is crucial for optimizing existing methods and discovering new reactions. For example, in Friedel-Crafts-type reactions to introduce the phenylethyl group, a detailed study of the role of the catalyst and the nature of the electrophilic species could lead to improved regioselectivity and yields. researchgate.net
Future research could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate reaction pathways. Understanding the solvolysis mechanisms of related carbamoyl chlorides, which can proceed through SN1 pathways, can provide insights into the reactivity of the amide bond in this compound under various conditions. nih.gov Mechanistic studies of multicomponent reactions involving related benzaldehyde derivatives could also uncover novel pathways to functionalized analogs. researchgate.net
Exploration of New Pyrrolidine-Based Scaffolds with Tunable Chemical Properties
The this compound scaffold offers numerous opportunities for modification to create new chemical entities with tailored properties. Future work will likely involve the systematic variation of each component of the molecule: the pyrrolidine ring, the benzoyl group, and the phenylethyl substituent.
The pyrrolidine ring can be substituted at various positions to introduce new functional groups and stereocenters, which can significantly influence the molecule's conformation and biological activity. researchgate.netnih.gov The development of practical and scalable strategies for the synthesis and functionalization of saturated pyrrolidine-based bicyclic scaffolds could lead to conformationally constrained analogs of this compound. figshare.com
Modifications to the benzoyl and phenylethyl moieties can also be explored. Introducing different substituents on these aromatic rings can alter the electronic properties and steric profile of the molecule. The exploration of spirocyclic scaffolds, which are inherently three-dimensional, is another exciting direction that has gained popularity in drug discovery. mdpi.com
Table 2: Potential Analogs of this compound for Future Exploration
| Analog Type | Modification | Potential Property Change |
| Substituted Pyrrolidine | Addition of a hydroxyl or amino group to the pyrrolidine ring. | Increased polarity and potential for new interactions. |
| Bicyclic Analog | Fusion of a second ring to the pyrrolidine scaffold. | Conformational rigidity, potentially leading to higher selectivity. |
| Substituted Aromatic | Introduction of electron-donating or -withdrawing groups on the phenyl rings. | Altered electronic properties and metabolic stability. |
| Spirocyclic Analog | Incorporation of a spirocyclic junction involving the pyrrolidine ring. | Increased three-dimensionality and novel steric profile. |
This table presents hypothetical examples for illustrative purposes.
Advanced Computational Modeling for Rational Design and Prediction of Chemical Behavior
Computational chemistry is a powerful tool for accelerating the design and development of new molecules. nih.gov In the context of this compound and its analogs, computational modeling can be used in several key areas.
Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can be employed to understand the relationship between the chemical structure of these compounds and their properties. nih.govscispace.com These models can then be used to predict the properties of new, unsynthesized analogs, guiding the selection of the most promising candidates for synthesis.
Structure-based drug design (SBDD) approaches, such as molecular docking, can be used to predict how these molecules might interact with biological targets. mdpi.com By modeling the binding of this compound analogs to the active sites of proteins, researchers can gain insights into the key interactions that drive binding and design new molecules with improved affinity and selectivity. The use of advanced molecular dynamics simulations can further refine these models by providing a dynamic picture of the ligand-protein interactions. mdpi.com
Table 3: Application of Computational Tools in the Study of this compound Analogs
| Computational Method | Application | Predicted Outcome |
| QSAR | Correlating structural features with a specific chemical property (e.g., solubility). | Predictive model for the solubility of new analogs. |
| Pharmacophore Modeling | Identifying the key chemical features required for a particular interaction. | A 3D model to guide the design of new active compounds. |
| Molecular Docking | Predicting the binding mode of an analog to a protein target. | Identification of key binding interactions and a predicted binding affinity. |
| Molecular Dynamics | Simulating the dynamic behavior of a ligand-protein complex over time. | Assessment of the stability of the binding mode and conformational changes. |
This table presents hypothetical examples for illustrative purposes.
Q & A
Q. Table 1: Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reaction | DMF, 150°C, 20 h | Promote nucleophilic substitution |
| Purification | Ethyl acetate extraction | Isolate product from polar byproducts |
| Characterization | ¹H NMR, elemental analysis | Confirm structure and purity |
What analytical techniques are critical for characterizing this compound?
Basic Research Question
- ¹H NMR : Identifies aromatic protons (δ 7.61–6.75 ppm) and pyrrolidine protons (δ 3.33–1.96 ppm) .
- Elemental Analysis : Validates empirical formula (e.g., %N calculated vs. observed) .
- Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS or GC-MS) .
How can computational methods optimize reaction conditions for this compound?
Advanced Research Question
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and reaction path searches to predict optimal conditions . For example:
- Traditional Approach : Trial-and-error screening (weeks to months).
- Computational Approach : Quantum mechanics/molecular mechanics (QM/MM) simulations reduce optimization to days .
- Feedback Loop : Experimental data refine computational models for iterative improvement .
Q. Table 2: Traditional vs. Computational Optimization
| Method | Timeframe | Key Tools |
|---|---|---|
| Experimental Screening | Weeks | TLC, HPLC |
| Computational Design | Days | Gaussian, NWChem |
How can researchers resolve contradictions in reported reaction yields or selectivity?
Advanced Research Question
- Cross-Validation : Compare HPLC, NMR, and MS data to confirm product identity .
- Reproducibility Checks : Standardize solvent purity, temperature control, and inert atmosphere .
- Computational Validation : Use DFT to verify plausible reaction pathways and intermediates .
What statistical experimental design (DoE) strategies improve synthesis efficiency?
Advanced Research Question
- Factorial Design : Vary temperature, solvent, and catalyst loading to identify critical factors .
- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between variables (e.g., solvent polarity vs. reaction rate) .
- Example : A 3² factorial design could reduce experiments from 81 to 9 while capturing solvent and temperature effects .
What safety protocols are essential during synthesis?
Basic Research Question
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods when handling DMF or volatile solvents .
- Waste Disposal : Segregate halogenated waste (e.g., ethyl acetate) for professional treatment .
How can stereochemical outcomes be controlled in pyrrolidine derivatives?
Advanced Research Question
- Chiral Catalysts : Employ palladium or organocatalysts to induce enantioselectivity .
- Protecting Groups : Use Boc or benzyl groups to direct regioselective benzoylation .
- Spectroscopic Monitoring : ¹H NMR coupling constants (e.g., J-values) reveal stereochemistry .
What solvent systems maximize yield while minimizing side reactions?
Advanced Research Question
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity but may increase side reactions .
- Solvent Screening : Use DoE to balance polarity and boiling point (e.g., toluene vs. acetonitrile) .
- Empirical Example : Ethyl acetate extraction effectively isolates non-polar products from DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
